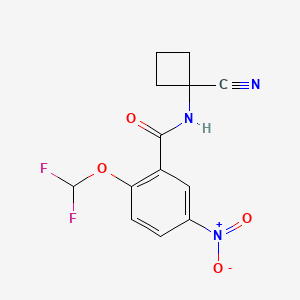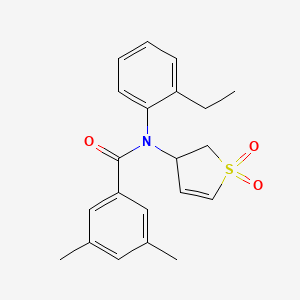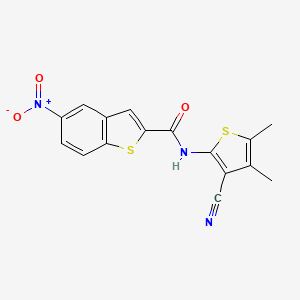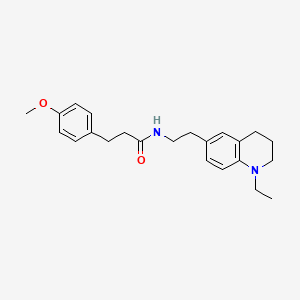![molecular formula C17H18N2O5S B2433608 N-{[4-(乙酰氨基)苯基]磺酰基}苯丙氨酸 CAS No. 40280-01-1](/img/structure/B2433608.png)
N-{[4-(乙酰氨基)苯基]磺酰基}苯丙氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[4-(acetylamino)phenyl]sulfonyl}phenylalanine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes an acetylamino group, a sulfonyl group, and a phenylalanine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
科学研究应用
N-{[4-(acetylamino)phenyl]sulfonyl}phenylalanine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Studied for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
Target of Action
Similar compounds have been shown to interact with the androgen receptor.
Mode of Action
The compound works by binding to and activating its target, which is a protein that plays a key role in regulating gene expression in the body. This activation leads to changes in gene expression that can result in a variety of effects.
Biochemical Pathways
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound These factors could include the pH of the environment, the presence of other compounds, and the temperature
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(acetylamino)phenyl]sulfonyl}phenylalanine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the acetylation of 4-aminobenzenesulfonyl chloride, followed by coupling with phenylalanine. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N-{[4-(acetylamino)phenyl]sulfonyl}phenylalanine may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
N-{[4-(acetylamino)phenyl]sulfonyl}phenylalanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino or sulfonyl groups, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino derivatives, thiol derivatives.
相似化合物的比较
Similar Compounds
N-{[4-(aminophenyl)sulfonyl]phenylalanine}: Lacks the acetyl group, which may affect its reactivity and biological activity.
N-{[4-(acetylamino)phenyl]sulfonyl}tyrosine: Contains a tyrosine moiety instead of phenylalanine, which can influence its interaction with biological targets.
Uniqueness
N-{[4-(acetylamino)phenyl]sulfonyl}phenylalanine is unique due to the presence of both acetylamino and sulfonyl groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
属性
IUPAC Name |
2-[(4-acetamidophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-12(20)18-14-7-9-15(10-8-14)25(23,24)19-16(17(21)22)11-13-5-3-2-4-6-13/h2-10,16,19H,11H2,1H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRYNDBSABMBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2433529.png)
![2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid](/img/structure/B2433530.png)
![2-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2433531.png)
![4-oxo-3-(4-(propoxycarbonyl)phenoxy)-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2433532.png)
![9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2433534.png)
![N-(2-ethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2433536.png)
![4-[2-[5-(4-Chlorophenyl)tetrazol-2-yl]acetyl]morpholine-3-carbonitrile](/img/structure/B2433537.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2433539.png)
![methyl 7-fluoro-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2433540.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2433544.png)


